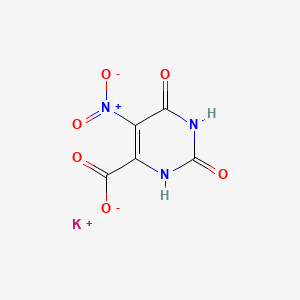

Nitroorotic acid, potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitroorotic acid, potassium salt monohydrate, also known as Nitroorotic acid, potassium salt, is a chemical compound with the molecular weight of 257.20 . It appears as a white to yellow powder .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H2KN3O6·H2O . The InChI key is JDMSALHSRWYAEM-UHFFFAOYSA-M .Physical and Chemical Properties Analysis

This compound is a light yellow powder . It has a solubility of 50mg/ml (5%) in water .Aplicaciones Científicas De Investigación

Chemical Modification and Enzyme Activity Studies

One of the earliest known applications of potassium salts, similar in nature to Nitroorotic acid, potassium salt, is in the modification of proteins. For example, Fremy’s salt, potassium nitrosodisulphonate, has been used for the conversion of phenols to quinones, reacting with tyrosine to yield dopachrome, and with N-protected tyrosine derivatives to give the corresponding dopaquinones. This reactivity has implications for the study of enzyme activities, particularly L-asparaginases from E. coli B and Erwinia carotovora, where the modification of tyrosyl residues per subunit destroys enzymic activity, hinting at the involvement of tyrosine in the active site of these enzymes (Homer, Allsopp, & Arrieta, 1975).

Nutrient Absorption in Plant Physiology

In plant physiology, studies involving potassium salts have contributed to our understanding of nutrient absorption mechanisms. For instance, the effects of iron on chlorophyllous pigments and the impact of potassium on chlorophyll, acidity, ascorbic acid, and carbohydrates in Ananas comosus have been explored, shedding light on the complex interactions between mineral nutrition and plant health (Leggett & Epstein, 1956).

Advances in Spectroscopy for Quality Control

Potassium salts have found application in spectroscopy for quality control and assessment of agricultural products. NIR spectroscopy, for example, has been used to assess chemical changes in wine grapes during ripening, utilizing potassium salts for calibration and comparison. This approach provides non-destructive techniques for monitoring quality attributes such as soluble solid content, reducing sugar content, and acidity parameters in grape bunches, offering valuable insights for the wine industry (González-Caballero, Pérez-Marín, López, & Sánchez, 2011).

Health and Aquaculture Applications

In health and aquaculture, potassium diformate, a dietary acidifier, has been studied for its eubiotic effect on the health status of cultured Oreochromis niloticus. This research highlights the potential of potassium salts as feed additives to improve growth performance, immunity, and disease resistance in fish farming, demonstrating the applicability of potassium salts in promoting safe and sustainable aquaculture practices (Abu Elala & Ragaa, 2014).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Nitroorotic acid, potassium salt can be achieved through a two-step process. The first step involves the synthesis of Nitroorotic acid, which is then converted to its potassium salt form in the second step.", "Starting Materials": [ "Uracil", "Nitric acid", "Potassium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of Nitroorotic acid", "1. Uracil is dissolved in a mixture of nitric acid and ethanol.", "2. The reaction mixture is heated under reflux for several hours.", "3. The resulting product, Nitroorotic acid, is isolated by filtration and washed with water.", "Step 2: Conversion to Nitroorotic acid, potassium salt", "1. Nitroorotic acid is dissolved in water.", "2. Potassium hydroxide is added to the solution.", "3. The mixture is heated and stirred until all the Nitroorotic acid has dissolved.", "4. The solution is cooled and the resulting Nitroorotic acid, potassium salt is isolated by filtration and washed with water." ] } | |

Número CAS |

65717-13-7 |

Fórmula molecular |

C5H2N3O6- |

Peso molecular |

200.09 g/mol |

Nombre IUPAC |

5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C5H3N3O6/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3/h(H,10,11)(H2,6,7,9,12)/p-1 |

Clave InChI |

OPGJGRWULGFTOS-UHFFFAOYSA-M |

SMILES |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].[K+] |

SMILES canónico |

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-] |

| 65717-13-7 | |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

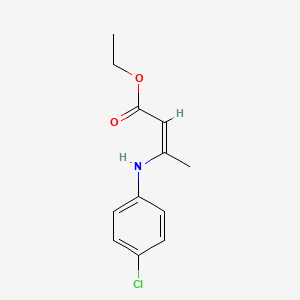

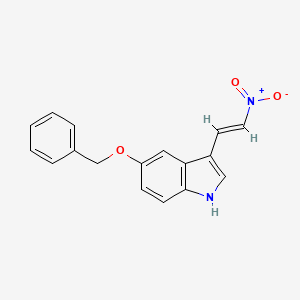

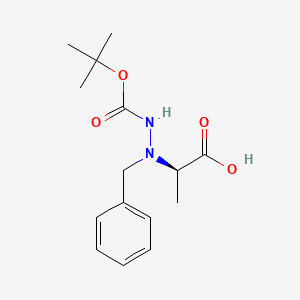

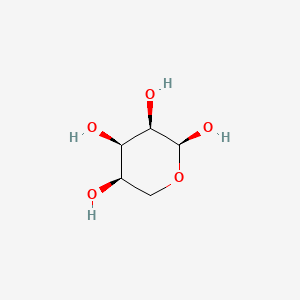

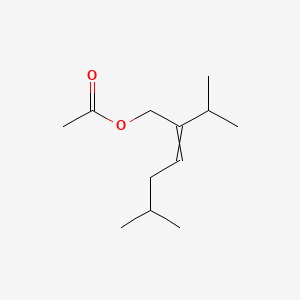

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)